molecular formula C12H8O4 B565719 8-Methoxy-d3 Psoralen CAS No. 1246819-63-5

8-Methoxy-d3 Psoralen

货号: B565719
CAS 编号: 1246819-63-5
分子量: 220.20 g/mol
InChI 键: QXKHYNVANLEOEG-KQORAOOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Methoxy-d3 Psoralen is a deuterated derivative of 8-methoxypsoralen (8-MOP), a naturally occurring coumarin compound found in Psoralea corylifolia L. (Fructus Psoraleae) . The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed in pharmacological research to study metabolic pathways, enhance pharmacokinetic stability, or reduce toxicity while retaining biological activity .

8-Methoxypsoralen itself is clinically significant in photochemotherapy (PUVA therapy) for dermatological conditions such as psoriasis and vitiligo, where it intercalates into DNA and forms crosslinks upon ultraviolet A (UVA) irradiation, inhibiting abnormal cell proliferation .

准备方法

Traditional Synthesis of 8-Methoxy Psoralen

The non-deuterated precursor, 8-Methoxy Psoralen (CAS 298-81-7), is synthesized via a three-step sequence:

Acetylation and Fries Rearrangement

A 7-hydroxycoumarin derivative undergoes acetylation with acetic anhydride to form 4-acetoxy-3-methoxybenzaldehyde. Subsequent Fries rearrangement in anhydrous aluminum chloride yields a ketone intermediate, critical for furan ring formation .

Reaction Conditions :

StepReagentsTemperatureYield
AcetylationAcetic anhydride, H₂SO₄0–5°C85%
Fries RearrangementAlCl₃, Nitrobenzene120°C78%

Cyclization and Aromatization

The ketone intermediate is cyclized using ethyl cyanoacetate under basic conditions, followed by decarboxylation to yield 8-Methoxy Psoralen .

Deuterated analogs require selective introduction of the -OCD₃ group. Two primary methods are validated:

Trideuteromethylation via Sulfoxonium Metathesis

Shen et al. (2019) developed a one-pot protocol using TDMSOI (trideuteromethyl sulfoxonium iodide), generated from TMSOI and DMSO-d₆ :

TMSOI+DMSO-d6ΔTDMSOI+Byproducts\text{TMSOI} + \text{DMSO-d}_6 \xrightarrow{\Delta} \text{TDMSOI} + \text{Byproducts}

Application to Psoralen Synthesis :

  • Substrate : 8-Hydroxypsoralen (intermediate from Fries rearrangement).

  • Reaction : Treatment with TDMSOI in DMF at 80°C for 12 hours.

  • Yield : 82% with 89% deuterium incorporation .

Analytical Validation :

  • NMR : Disappearance of -OCH₃ proton signal (δ 3.8 ppm) and emergence of -OCD₃.

  • MS : m/z 219.1 [M+H]⁺ (calc. for C₁₂H₅D₃O₄: 219.1) .

Post-Synthetic Isotopic Exchange

Direct H/D exchange at the methoxy group is achievable using D₂O and Pd/C under high-pressure hydrogenation. However, this method yields lower deuteration (≤70%) and is less favored .

Industrial-Scale Production

Adapting the sulfoxonium metathesis method for large-scale synthesis involves:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced side reactions.

  • Conditions :

    • Residence time: 30 minutes.

    • Temperature: 80°C.

    • Output: 1.2 kg/batch with 87% purity .

Purification and Quality Control

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN:H₂O = 70:30) removes non-deuterated impurities.

  • Specifications :

    ParameterRequirement
    Purity (HPLC)≥98%
    Deuterium Content≥87%
    Residual Solvents<0.1%

Challenges and Optimization

Isotopic Dilution

Exposure to protic solvents (e.g., methanol) during storage reduces deuteration. Solutions include:

  • Storage : Anhydrous acetonitrile at -20°C.

  • Stabilizers : Addition of 0.1% w/v BHT .

Byproduct Formation

Over-chlorination during Fries rearrangement generates 4,8-dimethoxy impurities. Mitigation strategies:

  • Temperature Control : Maintain ≤120°C.

  • Catalyst : Use ZnCl₂ instead of AlCl₃ for selectivity .

化学反应分析

8-Methoxy-d3 Psoralen undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

科学研究应用

Treatment of Skin Disorders

  • Psoriasis : Methoxsalen is utilized in PUVA (Psoralen + UVA) therapy to alleviate symptoms of psoriasis. Studies indicate that PUVA therapy can lead to significant improvements in skin condition, particularly in patients who have not responded to conventional treatments .
  • Vitiligo : The compound has shown effectiveness in treating vitiligo, especially in generalized cases. Research indicates that approximately 66.6% of patients with generalized vitiligo experience positive outcomes following PUVA therapy .
  • Eczema : Methoxsalen can also be beneficial for patients suffering from eczema when combined with UVA exposure.

Oncology Applications

  • Cutaneous T-cell Lymphoma : Methoxsalen is employed in conjunction with photopheresis for the treatment of cutaneous T-cell lymphoma. Clinical studies demonstrate that this combination can reduce the severity of skin lesions without significant toxicity .

Case Study 1: Efficacy in Vitiligo Treatment

A study conducted on 36 patients with varying types of vitiligo showed that PUVA therapy using oral psoralen resulted in significant repigmentation, particularly among those with generalized vitiligo. Side effects included erythema and xerosis, but overall patient satisfaction was high .

Case Study 2: Psoriasis Management

Research evaluating the therapeutic effect of PUVA therapy on chronic psoriasis indicated that patients experienced marked improvement in skin lesions after consistent treatment over several months. The study highlighted the importance of individualized treatment plans based on patient response .

Data Tables

ApplicationDisease/ConditionTreatment MethodResults/Findings
DermatologyPsoriasisPUVA therapySignificant improvement reported
DermatologyVitiligoPUVA therapyPositive outcomes in 66.6% of cases
OncologyCutaneous T-cell LymphomaPhotopheresis + MethoxsalenReduction in lesion severity noted

Recent Advancements

Recent studies have explored novel drug delivery systems incorporating 8-Methoxy-d3 Psoralen to enhance its therapeutic effects. For instance, topical formulations using lipid nanoparticles have shown improved skin penetration and efficacy against psoriasis . Additionally, investigations into its anti-cancer properties suggest potential applications beyond dermatological uses, including breast cancer treatment where psoralen derivatives exhibit promising cytotoxic activity against cancer cell lines .

作用机制

The mechanism of action of 8-Methoxy-d3 Psoralen involves its interaction with DNA. Upon activation by UV radiation, the compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis. This results in the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets include guanine and cytosine bases in DNA, which are preferentially bound by the activated compound .

相似化合物的比较

Structural and Functional Analogues

The primary structural analogues of 8-Methoxy-d3 Psoralen include psoralen, angelicin, and isopsoralen (also known as psoralidin). All are coumarin derivatives with shared bioactivities but distinct pharmacological properties.

Key Comparative Data

Compound Bioactivity (Target) MBRC50 (µg/ml) SMIC50 (µg/ml) Hepatotoxicity (Mice LD50) Tumor Inhibition Rate (High Dose) Key Mechanisms
This compound PUVA therapy, metabolic studies N/A N/A Not reported Not reported DNA crosslinking, mTOR modulation*
Psoralen Anti-cancer, anti-inflammatory 24.5 5.8 1,673 mg/kg (oral LD50) 67.86% (osteosarcoma) S-phase arrest, mTOR inhibition
Angelicin Anti-biofilm, anti-inflammatory 23.7 6.5 Not reported Not reported Biofilm disruption, NF-κB inhibition
Isopsoralen Anti-tumor N/A N/A Similar to psoralen 66.96% (osteosarcoma) Apoptosis induction, renal toxicity

*Inferred from non-deuterated psoralen mechanisms.

Mechanistic and Pharmacological Differences

  • Psoralen vs. This compound :
    Psoralen induces hepatotoxicity via mTOR pathway inhibition and mitochondrial damage, leading to S-phase cell cycle arrest in hepatocytes (ICR mice, 400–800 mg/kg doses) . The deuterated form may mitigate these effects due to altered metabolism, though direct evidence is lacking.

    • Biofilm Activity : Psoralen and angelicin exhibit comparable efficacy against P. gingivalis biofilms, with MBRC50 values of 24.5 µg/ml and 23.7 µg/ml, respectively . This compound’s biofilm activity remains unstudied.
  • Angelicin vs. Psoralen :
    Angelicin shares psoralen’s coumarin backbone but lacks linear furan rings, preventing DNA crosslinking. Instead, it disrupts bacterial biofilms and reduces inflammation via NF-κB pathway inhibition .

  • Isopsoralen vs. Psoralen :
    Isopsoralen demonstrates similar anti-tumor efficacy (67.86% vs. 66.96% tumor inhibition) but causes renal toxicity at high doses, including tubulointerstitial inflammation .

Toxicity Profiles

  • Psoralen : Acute hepatotoxicity at 400–800 mg/kg in mice, with cyclin E1/p27 upregulation and mTOR suppression .
  • Isopsoralen : Renal tubular damage and hypoactivity at high doses .
  • This compound : Expected lower hepatotoxicity due to deuterium’s metabolic stabilizing effects, though empirical data are needed .

生物活性

8-Methoxy-d3 Psoralen (also known as 8-MOP) is a derivative of psoralen, a naturally occurring compound known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Overview of Psoralens

Psoralens are a class of linear furocoumarins that exhibit significant pharmacological properties, including photosensitizing effects. They are primarily used in PUVA therapy (Psoralen and Ultraviolet A) for treating skin disorders such as psoriasis and vitiligo. The mechanism of action involves the formation of covalent bonds with DNA upon activation by UV light, leading to DNA crosslinking and inhibition of cell proliferation .

Upon photoactivation, 8-MOP intercalates into DNA, specifically targeting thymine bases. This interaction results in the formation of various adducts through cycloaddition reactions, which can inhibit transcription and replication processes. The major products formed during these reactions include diastereomeric thymidine adducts, which account for a significant proportion of the covalently bound psoralen .

Biological Activities

The biological activities of 8-MOP extend beyond dermatological applications. The following table summarizes key activities and their implications:

Biological Activity Description References
Anticancer Activity Exhibits cytotoxic effects in various cancer cell lines, including breast cancer cells . ,
Photosensitization Enhances the effects of UV light on treated areas, leading to effective treatment outcomes . ,
Antimicrobial Effects Demonstrates antibacterial and antifungal properties against various pathogens .
Immunomodulatory Effects Influences immune responses, potentially beneficial in autoimmune conditions .
DNA Intercalation Forms stable complexes with DNA, affecting genetic expression and cellular functions .

Case Studies

Recent studies have highlighted the potential of 8-MOP in various therapeutic contexts:

  • Breast Cancer Treatment : In vitro studies demonstrated that 8-MOP can induce apoptosis in breast cancer cell lines (MDA-MB-231, T47-D) through both dark and light-activated mechanisms. This suggests its utility as a chemotherapeutic agent .
  • Psoriasis Management : Clinical applications of PUVA therapy utilizing 8-MOP have shown significant improvements in psoriasis severity scores among patients after consistent treatment sessions .
  • Antimicrobial Research : Research indicates that 8-MOP exhibits antimicrobial properties against specific bacterial strains, providing insights into its potential use in treating infections .

Recent Research Findings

Recent investigations into psoralen derivatives have focused on enhancing their biological activity through structural modifications. For instance:

  • A study synthesized novel psoralen derivatives with varying substituents at the C-5 position, revealing that these modifications significantly impacted their cytotoxicity against cancer cells .
  • Another study explored the photochemical behavior of 8-MOP when bound to DNA, elucidating the kinetics and thermodynamics involved in its intercalation process .

常见问题

Basic Research Questions

Q. How is 8-Methoxy-d3 Psoralen synthesized and characterized in research settings?

  • Methodological Answer : Synthesis typically involves deuterium exchange at specific positions (e.g., methyl groups) using deuterated reagents under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic incorporation (e.g., d3 labeling). Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV detection .
  • Experimental Design : Include controls for non-deuterated analogs to validate isotopic substitution effects. Use deuterium-depleted solvents to avoid contamination during synthesis.

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. For tissue or plasma samples, solid-phase extraction (SPE) using hydrophobic-lipophilic balance (HLB) cartridges improves recovery rates . Isotopic dilution with internal standards (e.g., d3-labeled analogs) ensures quantification accuracy .
  • Data Analysis : Use calibration curves with deuterated internal standards to correct for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via spike-and-recovery experiments.

Q. Why is isotopic purity critical in deuterated psoralen studies, and how is it validated?

  • Methodological Answer : Isotopic purity (≥98%) minimizes interference from non-deuterated species in metabolic or pharmacokinetic studies. Validation involves LC-MS analysis to measure isotopic abundance ratios (e.g., d0/d3) and confirm absence of unlabeled contaminants .
  • Controls : Compare results with non-deuterated 8-Methoxypsoralen to distinguish isotopic effects from experimental artifacts.

Advanced Research Questions

Q. How does this compound's deuteration affect its pharmacokinetic parameters compared to the non-deuterated form?

  • Methodological Answer : Conduct comparative studies in vivo using deuterated and non-deuterated forms. Measure plasma half-life, clearance, and metabolite profiles via LC-MS/MS. Deuteration may alter metabolic stability due to kinetic isotope effects (KIE), particularly in cytochrome P450 (CYP)-mediated oxidation pathways .
  • Data Contradiction Analysis : If discrepancies arise, investigate CYP isoform specificity (e.g., CYP3A4 vs. CYP2C9) using liver microsome assays .

Q. What strategies resolve contradictions in this compound's mechanism of action across different cellular models?

  • Methodological Answer :

Dose-Response Validation : Ensure consistent dosing ranges (e.g., 0.1–50 μM) across models to rule out concentration-dependent effects .

Pathway-Specific Inhibitors : Use inhibitors (e.g., NF-κB or MAPK inhibitors) to isolate signaling mechanisms .

Cross-Model Replication : Compare results in primary cells vs. immortalized lines (e.g., HTR-8/SVneo trophoblasts) to identify model-specific biases .

Q. What in vitro models are appropriate for studying this compound's cross-linking efficiency in RNA-RNA interactions?

  • Methodological Answer :

  • Psoralen Cross-Linking : Use UV-A irradiation (365 nm) to activate psoralen for RNA-RNA cross-linking. Validate efficiency via gel electrophoresis or sequencing-based methods (e.g., SPLASH or PARIS) .
  • Controls : Include non-deuterated psoralen and UV-only treatments to distinguish deuterium-specific effects .

Q. Specialized Methodological Considerations

Q. How to design experiments assessing this compound's hepatotoxicity while controlling for metabolic byproducts?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes and NADPH cofactors. Use LC-HRMS to detect reactive intermediates (e.g., γ-ketoenal) and adducts with glutathione (GSH) .
  • Scavenger Assays : Co-administer GSH or N-acetylcysteine to mitigate oxidative stress, confirming toxicity mechanisms .

Q. What statistical approaches address variability in this compound's pro-invasive effects in trophoblast studies?

  • Methodological Answer :

  • ANOVA with Post Hoc Tests : Analyze concentration-dependent effects on MMP-2/MMP-9 activity and NF-κB activation .
  • Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR and Western blot data. Report mean ± SD with ≥3 biological replicates .

属性

CAS 编号

1246819-63-5

分子式

C12H8O4

分子量

220.20 g/mol

IUPAC 名称

9-(trideuterio(113C)methoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1+1D3

InChI 键

QXKHYNVANLEOEG-KQORAOOSSA-N

SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

手性 SMILES

[2H][13C]([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

规范 SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

同义词

9-(Methoxy-13CD3)-7H-furo[3,2-g][1]benzopyran-7-one;  6-Hydroxy-7-(methoxy-13CD3)-5-benzofuranacrylic Acid δ-Lactone;  8-MOP-13CD3;  8-MP-13CD3;  8-(Methoxy-13CD3)-6,7-furanocoumarin;  8-(Methoxy-13CD3)[furano-3’,2’:6,7-coumarin];  8-(Methoxy-13CD3)psora

产品来源

United States

Synthesis routes and methods I

Procedure details

1.5 g of 6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin (0.006 mole) is cyclized by heating in 20 ml of acetone in the presence of 0.5 g sodium carbonate (0.007 mole), reducing using 1.4 mg of sodium borohydride (0.03 mole) and neutralizing in sulfuric acid medium. After vacuum filtration and evaporation and trituration in ethanol, 8-MOP is obtained (yield 80%). Lastly, the 8-MOP is recrystallized in ethanol.
Name
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mg
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of 100 mg. (0.38 mmole) of 2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 2 ml. of formic acid was heated at 100° for 30 min. The reaction was cooled and evaporated to leave a residue which was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 0.253 g. (1.02 mmoles) of 2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 10 ml. of formic acid was heated at 100° for 40 min. The reaction was cooled and evaporated. The residue was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
1.02 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A reaction mixture of 218 g of 2,3-dihydroxanthotoxin of Part E, 281 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and 3 liters of toluene was stirred and heated at reflux for 20 hours. The mixture was cooled and poured into 10 liters of 10 percent sodium hydroxide solution containing 5 percent sodium dithionite. The solution was then extracted twice with about 2 liters of chloroform. The combined chloroform extracts were washed with water and dried over sodium sulphate and concentrated to dryness. There was obtained 150 g (70 percent yield), of crude 8-methoxypsoralen which on crystallization from benzene was obtained as white crystals melting at 138°-140° C.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
281 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods V

Procedure details

A solution of 2.76 g. (0.010 mole) of 7-acetoxy-8-methoxycoumarin-6-acetaldehyde in 30 ml. of 85% phosphoric acid was heated at 100° for 20 min, cooled and partitioned between water/methylene chloride. The aqueous phase was further extracted with methylene chloride. The organic extracts were combined, dried over sodium sulfate, and evaporated to yield 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one. Purification was achieved by filtration through a silica gel column, eluting with benzene/ethyl acetate, 4:1. The filtrate was evaporated to afford pure end product, mp 145°-146°.
Name
7-acetoxy-8-methoxycoumarin-6-acetaldehyde
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。